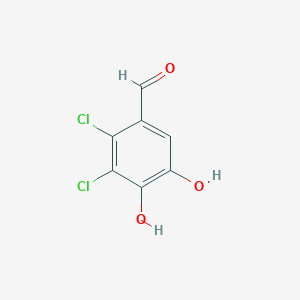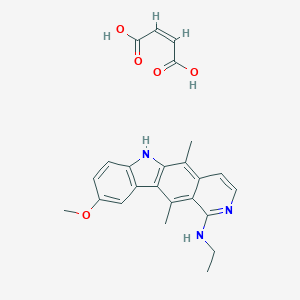
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have neuroprotective effects and has been investigated for the treatment of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in cell death and inflammation, and inhibition of this pathway has been shown to have neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been found to have several biochemical and physiological effects. It has been shown to reduce the loss of dopamine neurons in animal models of Parkinson's disease. 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has also been found to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate in lab experiments include its well-defined mechanism of action and its ability to cross the blood-brain barrier. However, the limitations of using 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate include its potential toxicity and the need for further studies to determine its efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate. One direction is the investigation of its potential therapeutic applications in other neurodegenerative diseases such as Alzheimer's disease. Another direction is the optimization of its synthesis to increase yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate in humans.
Métodos De Síntesis
The synthesis of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves several steps, including the reaction of 9-methoxy-carbazole with N-ethyl-3-aminopropylamine to form an intermediate. This intermediate is then reacted with 5,11-dimethyl-6H-pyrido(4,3-b)carbazol-1-amine to form the final product. The synthesis of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied for its potential therapeutic applications. It has been investigated for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been found to have neuroprotective effects and has been shown to reduce the loss of dopamine neurons in animal models of Parkinson's disease.
Propiedades
Número CAS |
115464-63-6 |
|---|---|
Nombre del producto |
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Fórmula molecular |
C20H21N3O.C4H4O4 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-ethyl-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C20H21N3O.C4H4O4/c1-5-21-20-18-12(3)17-15-10-13(24-4)6-7-16(15)23-19(17)11(2)14(18)8-9-22-20;5-3(6)1-2-4(7)8/h6-10,23H,5H2,1-4H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
NQCQYNRFZLZJMK-BTJKTKAUSA-N |
SMILES isomérico |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine malea te |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




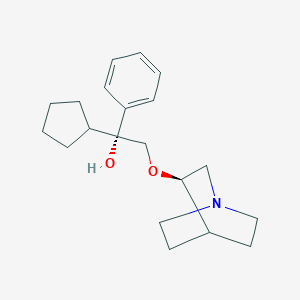


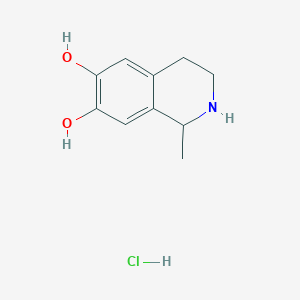
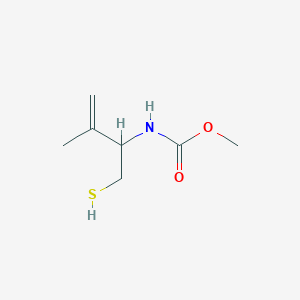

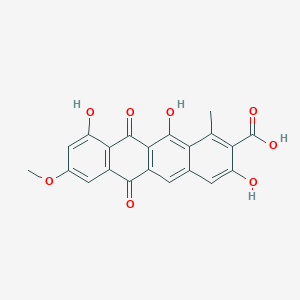
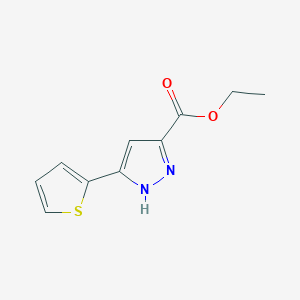
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
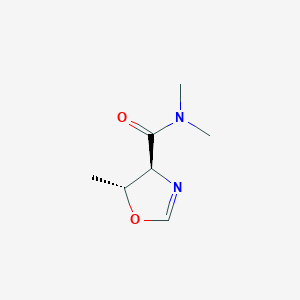
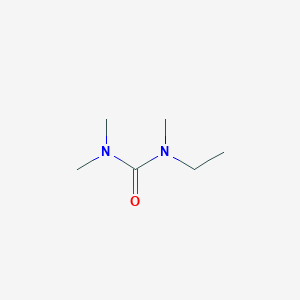
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
